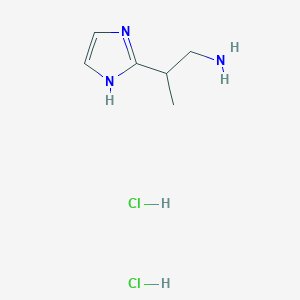

2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(4-7)6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYUNCBIPOXACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC=CN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92932-35-9 | |

| Record name | 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate reagents. One common method includes the reaction with benzaldehyde derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives[3][3].

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and can undergo various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to imidazole derivatives. |

| Reduction | Forms different amine derivatives. |

| Substitution | Involves nucleophilic substitution reactions. |

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

In biological research, this compound is employed in biochemical assays to investigate enzyme activities and protein interactions. Notably, it has shown potential in:

- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals, which is crucial for preventing oxidative stress-related cellular damage.

- Neuroprotective Effects : It selectively inhibits neuronal nitric oxide synthase (nNOS), which may protect against neurodegenerative disorders by reducing neuroinflammation and neuronal cell death .

Medicine

The therapeutic potential of this compound includes:

- Antimicrobial Activity : Demonstrated efficacy against various pathogens, including resistant strains of Helicobacter pylori.

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Case Study 1: Neuroprotective Potential

A study investigated the compound's ability to inhibit nNOS, showing promising results in reducing neuroinflammation in animal models of neurodegenerative diseases. The findings suggest that this compound could be further developed as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Research highlighted its effectiveness against metronidazole-resistant strains of H. pylori, with inhibition zones measured during disk diffusion assays indicating significant antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, focusing on imidazole-containing amines with propane/ethane backbones and dihydrochloride salt forms:

Key Structural and Functional Differences

Position of Imidazole Substitution: The target compound’s imidazol-2-yl group at C2 of propane (vs. For example, imidazol-2-yl derivatives are more basic than imidazol-1-yl analogs due to nitrogen positioning .

Branched chains (e.g., ) may hinder crystallinity, affecting solubility.

Substituent Effects :

- Methyl or phenyl groups (e.g., ) increase lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Salt Form :

- All listed compounds are dihydrochloride salts, ensuring improved solubility in polar solvents compared to free bases.

Biological Activity

2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the imidazole ring, which is known for its biological significance. The presence of the propan-1-amine moiety contributes to its interaction with various biological targets.

Antioxidant Activity

Research has indicated that derivatives of imidazole compounds can exhibit significant antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and related diseases .

Neuroprotective Effects

A notable area of interest is the neuroprotective potential of this compound. It has been suggested that compounds with imidazole moieties can selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative disorders. This inhibition may lead to reduced neuroinflammation and protection against neuronal cell death .

Anticancer Properties

The compound's anticancer activity has been explored in various studies. For instance, certain imidazole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The imidazole ring facilitates interaction with various receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as nNOS, impacting nitric oxide levels and subsequently affecting vascular tone and neurotransmission .

- Antioxidant Defense : It can enhance the body's antioxidant defenses, reducing oxidative stress through free radical scavenging activities .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Baker et al., 2011 | Investigate antioxidant properties | Compounds exhibited significant free radical scavenging activity |

| Tobe et al., 2014 | Assess neuroprotective effects | Demonstrated selective inhibition of nNOS, reducing neuroinflammation |

| Fumagalli et al., 2020 | Evaluate anticancer efficacy | Induced apoptosis in cancer cell lines via modulation of survival pathways |

Q & A

Q. How can researchers optimize the synthesis of 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves refluxing stoichiometric mixtures of precursors (e.g., substituted aryl compounds and diamines) under controlled alkaline conditions. For example, describes a reflux protocol using ammonia and sodium hydroxide, followed by TLC monitoring (chloroform:methanol, 6:1 v/v) to track reaction progress . Post-synthesis purification via recrystallization with ice-cold water and activated charcoal enhances purity. Yield improvements may require adjusting reaction time, temperature, or stoichiometric ratios, as demonstrated in imidazole derivative syntheses .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a multi-technique approach:

- FT-IR : Confirms functional groups (e.g., imidazole ring vibrations at ~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and carbon connectivity .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous imidazole derivatives . Cross-validation with elemental analysis ensures stoichiometric accuracy.

Q. How can researchers assess the compound’s potential as a GPCR modulator in CNS disorders?

- Methodological Answer : Utilize in vitro assays targeting GPCR activity, such as cAMP accumulation or calcium flux measurements. highlights the use of allosteric modulators in CNS research, where structural analogs (e.g., triphenylamine-imidazole derivatives) were screened for fluorescence-based binding studies . Dose-response curves and Schild analysis can quantify potency (EC₅₀) and mechanism (allosteric vs. orthosteric).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent EC₅₀ values)?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions, or compound purity. Address these by:

- Batch consistency checks : Use HPLC-MS to verify purity (>95%) and exclude degradation products .

- Standardized assays : Replicate experiments under identical conditions (e.g., buffer pH, temperature) .

- Control experiments : Include known GPCR agonists/antagonists (e.g., IPR-1 or IPR-69 analogs) as benchmarks .

Q. How can computational methods streamline reaction design for novel imidazole derivatives?

- Methodological Answer : Tools like AI-driven retrosynthesis (e.g., ICReDD’s quantum chemical calculations) predict feasible pathways by analyzing reaction databases (e.g., Reaxys, Pistachio) . For example, ’s retrosynthesis workflow identifies optimal precursors and minimizes trial-and-error steps . Molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) further prioritize candidates with favorable binding (e.g., EGFR inhibition in benzimidazole derivatives ).

Q. What experimental design principles ensure robust pharmacokinetic and toxicity profiling?

- Methodological Answer : Apply factorial design (DOE) to evaluate variables like solubility, metabolic stability, and cytotoxicity:

Q. How should researchers handle safety protocols for lab-scale synthesis and handling?

- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., ’s 100% safety exam requirement) . Use fume hoods for reactions involving volatile reagents (e.g., ammonia in synthesis ). Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.